![molecular formula C19H21NO5 B1210712 Osemozotan CAS No. 137275-81-1](/img/structure/B1210712.png)
Osemozotan
描述
Osemozotan, also known as MKC-242, is a selective agonist of the serotonin 1A receptor. This compound has been extensively studied for its potential therapeutic effects, particularly in the treatment of anxiety, depression, and other neuropsychiatric disorders. This compound acts on both presynaptic and postsynaptic serotonin 1A receptors, influencing the release of various neurotransmitters such as serotonin, dopamine, norepinephrine, and acetylcholine .
准备方法
The synthesis of osemozotan involves several steps, starting with the initial raw material, 1,4-benzodioxan-2-carboxylic acid. This compound is resolved through dehydroabietylamine, followed by acylation or non-acylation, and then condensation with 3-(1,3-benzodioxol-5-alkoxyl)propylamine hydrochloride. The condensed product undergoes reduction and salifying reactions to produce this compound hydrochloride with good optical purity. The synthetic route is characterized by its short length, mild reaction conditions, and ease of separation and purification of intermediates, making it suitable for industrial production .
化学反应分析
Osemozotan undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Neuropsychiatric Disorders
Osemozotan has shown promise in treating various neuropsychiatric conditions:
- Anxiety and Depression : Studies indicate that this compound can alleviate symptoms of anxiety and depression by modulating serotonin levels in the brain. In animal models, administration of this compound resulted in reduced anxiety-like behaviors and improved depressive symptoms .
- Obsessive-Compulsive Disorder (OCD) : Research suggests that this compound may exhibit anti-obsessional effects. In marble burying tests, a common model for OCD, mice treated with this compound buried fewer marbles compared to controls, indicating a reduction in compulsive behaviors .
- Schizophrenia : this compound's ability to modulate serotonin release may provide therapeutic benefits for schizophrenia. It has been shown to inhibit methamphetamine-induced behavioral sensitization in mice, suggesting potential utility in managing psychostimulant-induced psychosis .
Pain Management
This compound's analgesic properties have been explored through its action on spinal serotonin pathways. Activation of serotonin 1A receptors has been linked to hypoalgesia (reduced sensitivity to pain) and decreased mechanical allodynia (pain from stimuli that do not normally provoke pain). This suggests that this compound could be developed as an effective analgesic agent .
Addiction Treatment
The compound is being investigated for its potential role in treating substance use disorders. This compound has demonstrated efficacy in reducing the rewarding effects of drugs like cocaine and methamphetamine in animal studies. It appears to modulate dopamine release in the prefrontal cortex, which is crucial for addiction pathways .
Case Studies and Empirical Data
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including a longer duration of action compared to other anxiolytics like azapirones. The compound's half-life is approximately 1.3 hours, allowing for less frequent dosing while maintaining therapeutic efficacy . Importantly, it does not produce common metabolites associated with other medications that could lead to unwanted side effects.
作用机制
Osemozotan exerts its effects by acting as a full agonist at presynaptic serotonin 1A receptors and a partial agonist at postsynaptic serotonin 1A receptors. This dual action influences the release of various neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine. The activation of serotonin 1A receptors leads to neuronal hyperpolarization through the G-protein-coupled opening of potassium channels, ultimately modulating neurotransmitter release and neuronal activity .
相似化合物的比较
Osemozotan is unique in its high selectivity and affinity for serotonin 1A receptors compared to other compounds. Similar compounds include:
Buspirone: Another serotonin 1A receptor agonist, but with lower selectivity and affinity.
Tandospirone: Similar to buspirone, it acts on serotonin 1A receptors but with different pharmacokinetic properties.
Gepirone: Another compound in the same class, but with distinct binding profiles and therapeutic effects. This compound’s unique binding properties and lack of common metabolites found in other anxiolytic medications, such as 1-(2-pyrimidinyl)-piperazine, make it a more specific and potentially safer option for targeting serotonin 1A receptors
生物活性
Osemozotan, also known as MKC-242, is a selective agonist of the 5-HT1A receptor, which plays a crucial role in modulating various neurotransmitter systems in the brain. This compound has garnered attention for its potential therapeutic effects in treating conditions such as depression, anxiety, obsessive-compulsive disorder (OCD), and substance use disorders. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and relevant case studies.
Pharmacodynamics
This compound exhibits a high affinity for the 5-HT1A receptor, binding with approximately 1000 times greater specificity compared to other serotonin or adrenergic receptors. This selectivity is significant as it minimizes unwanted side effects often associated with less selective compounds. The activation of 5-HT1A receptors influences the release of several key neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine, which are implicated in mood regulation and anxiety responses .
- Presynaptic Agonism : this compound acts as a full agonist at presynaptic 5-HT1A receptors, enhancing serotonin release.
- Postsynaptic Partial Agonism : At postsynaptic sites, it functions as a partial agonist, which helps to modulate the serotonergic activity without overwhelming stimulation .
Pharmacokinetics
This compound demonstrates rapid absorption and distribution in animal models. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Oral Tmax | 15 minutes |
Area Under Curve (AUC) | 2.943 mg·hr·L⁻¹ |
Half-life | 1.3 hours |
These characteristics suggest that this compound has a relatively short half-life but maintains prolonged pharmacological effects compared to other anxiolytics like azapirones .
Antidepressant and Anxiolytic Effects
This compound has been shown to exhibit significant antidepressant and anxiolytic properties in animal studies. The stimulation of 5-HT1A receptors leads to reduced anxiety behaviors and improved mood metrics in various models. For instance:
- In rodent models, this compound administration resulted in decreased anxiety-like behaviors measured by the elevated plus maze and open field tests.
- It also demonstrated efficacy in reducing depressive-like behaviors in forced swim tests .
Antiobsessional Activity
Research indicates that this compound may have potential benefits for patients with OCD. In a marble burying test—a common model for assessing compulsive behavior—mice treated with this compound buried fewer marbles compared to controls, suggesting a reduction in compulsive behaviors .
Analgesic Effects
This compound's action on 5-HT1A receptors also suggests potential analgesic properties. Activation of these receptors within the spinal cord has been linked to hypoalgesia (reduced sensitivity to pain) and decreased mechanical allodynia (pain from stimuli that do not normally provoke pain). This effect positions this compound as a candidate for managing chronic pain conditions .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound across different conditions:
- Methamphetamine Use Disorder : In preclinical models, this compound was found to mitigate the reinforcing effects of methamphetamine by modulating dopamine release through its action on 5-HT1A receptors. This may provide a novel approach to treating stimulant dependence .
- Aggressive Behavior : Animal studies demonstrated that this compound significantly reduced aggressive behaviors without impairing motor coordination. This effect was dose-dependent and comparable to known anxiolytics such as buspirone .
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-2-5-18-16(4-1)22-12-15(25-18)11-20-8-3-9-21-14-6-7-17-19(10-14)24-13-23-17/h1-2,4-7,10,15,20H,3,8-9,11-13H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEQBDCQPIZMLY-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160127 | |
Record name | Osemozotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137275-81-1 | |
Record name | Osemozotan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137275811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osemozotan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSEMOZOTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M65825806Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。